molecular formula C5H15ClN2O2S B3249657 N-(3-aminopropyl)-N-methylmethanesulfonamide hydrochloride CAS No. 1955554-00-3

N-(3-aminopropyl)-N-methylmethanesulfonamide hydrochloride

Cat. No. B3249657
CAS RN: 1955554-00-3
M. Wt: 202.70
InChI Key: YEIUCJDQDXCHKB-UHFFFAOYSA-N
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Description

“N-(3-aminopropyl)-N-methylmethanesulfonamide hydrochloride” is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .


Synthesis Analysis

The compound can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . In another method, surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride was carried out to prepare microgels functionalized with primary amines .


Molecular Structure Analysis

The empirical formula of the compound is C7H14N2O.HCl . The molecular weight is 178.66 .


Chemical Reactions Analysis

The functional monomer influenced the radical polymerization process because of its chain transfer ability . After the addition of NaCl, the Coulombic repulsion between the positively charged units becomes sufficiently screened to allow a greater tendency for homopropagation, which will result in polymers with a longer sequence of units in the copolymer chains .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is air-sensitive, hygroscopic, and heat-sensitive . It has a melting point of 128 degrees Celsius .

Scientific Research Applications

Synthesis of Copolymers

“N-(3-aminopropyl)-N-methylmethanesulfonamide hydrochloride” (APMA) can be used in the synthesis of copolymers . Copolymers are polymers derived from two or more different monomers. The properties of these copolymers can be fine-tuned by adjusting the ratio of the monomers, making them suitable for a wide range of applications.

Drug Delivery Systems

APMA can be used in the development of drug delivery systems . The primary amine in APMA provides attractive features such as pH-responsiveness and affinity for anionic drugs, which can be beneficial in the design of drug delivery systems.

Gene Delivery

APMA can also be used in gene delivery applications . The primary amine in APMA can be used to conjugate a variety of chemical structures, making it a versatile tool in the design of gene delivery systems.

Diagnostics Applications

APMA can be used in diagnostics applications . The primary amine in APMA can be used to conjugate a variety of chemical structures, which can be used to develop diagnostic tools.

Preparation of Cross-linked Miscellas

APMA can be used in the preparation of cross-linked miscellas . Cross-linked miscellas are a type of nanoparticle that can be used in a variety of applications, including drug delivery and diagnostics.

pH-Responsive Materials

The primary amine in APMA provides pH-responsiveness , which can be used to develop materials that respond to changes in pH. These materials can be used in a variety of applications, including drug delivery and environmental sensing.

Mechanism of Action

The primary amine group in the compound is particularly useful for bioconjugation . It has the potential for binding with anionic moieties on oligonucleotides, proteins, or enzymes . It can also be used in the covalent attachment to molecules carrying isothiocyanates or succinimidyl esters .

Safety and Hazards

The compound is harmful if swallowed and may cause respiratory irritation . It causes severe skin burns and eye damage . It should be stored under inert gas and in a condition to avoid air, moisture, and heat .

properties

IUPAC Name

N-(3-aminopropyl)-N-methylmethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S.ClH/c1-7(5-3-4-6)10(2,8)9;/h3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIUCJDQDXCHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955554-00-3
Record name N-(3-aminopropyl)-N-methylmethanesulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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